molecular formula C23H30ClN5O3S B2953169 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189733-07-0

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2953169
CAS No.: 1189733-07-0
M. Wt: 492.04
InChI Key: IHNAFRKABRQUCH-UHFFFAOYSA-N
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Description

This compound is a pyrazole-4-carboxamide derivative featuring a sulfonamide-linked 4-(3-chlorophenyl)piperazine moiety and a 2-(cyclohex-1-en-1-yl)ethyl substituent. Its molecular formula is C₂₄H₂₉ClN₅O₃S, with a molecular weight of 503.04 g/mol. The structural complexity arises from the integration of a pyrazole core, a piperazine ring substituted with a 3-chlorophenyl group, and a cyclohexenylethyl side chain. Such structural motifs are common in cannabinoid receptor ligands, particularly CB1 antagonists, where the piperazine and aryl halide groups are critical for receptor binding .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-[2-(cyclohexen-1-yl)ethyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O3S/c1-27-17-21(22(30)25-11-10-18-6-3-2-4-7-18)23(26-27)33(31,32)29-14-12-28(13-15-29)20-9-5-8-19(24)16-20/h5-6,8-9,16-17H,2-4,7,10-15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNAFRKABRQUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivativeThe final step involves the coupling of the pyrazole ring with the piperazine derivative under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or modulation of receptor-mediated signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:

Compound Name Key Substituents Molecular Weight (g/mol) Receptor Affinity (IC₅₀) Key References
Target Compound 3-Chlorophenyl (piperazine), Cyclohexenylethyl 503.04 Not reported N/A
3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide 4-Chlorophenyl (piperazine), 3-Methoxypropyl 474.00 Not reported PubChem
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 4-Chlorophenyl, Dichlorophenyl, Pyridylmethyl 461.76 CB1: 0.139 nM Acta Cryst.
3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide 4-Chlorophenyl (piperazine), 4-Methylphenyl 474.00 Not reported 化源网

Key Observations :

  • Substituent Position on Piperazine : The target compound’s 3-chlorophenyl group (vs. 4-chlorophenyl in ) may alter receptor selectivity. suggests that substituent position on aryl-piperazine derivatives influences CB1/CB2 binding; for example, WIN 55212-2 binds preferentially to CB2 when substituted with 3-chlorophenyl groups .
  • N-Substituent Effects : The cyclohexenylethyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the 3-methoxypropyl () or pyridylmethyl () groups. Lipophilic substituents like cyclohexenylethyl may enhance blood-brain barrier penetration, a critical factor for CNS-targeting CB1 antagonists .
  • Receptor Potency: The pyrazole-3-carboxamide derivative in exhibits subnanomolar CB1 antagonism (IC₅₀ = 0.139 nM), highlighting the importance of the pyrazole core and dichlorophenyl groups. The target compound’s pyrazole-4-carboxamide scaffold may retain similar potency, but empirical data is lacking.

Biological Activity

The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide , also referred to as M461-6238, is a complex organic molecule that has garnered attention for its potential biological activities. Structurally, it contains a piperazine ring, a sulfonyl group, and a pyrazole moiety, which are known for their pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C23H32ClN5O3SC_{23}H_{32}ClN_{5}O_{3}S with a molecular weight of approximately 469.05 g/mol. The IUPAC name reflects its complex structure, which includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H32ClN5O3S
Molecular Weight469.05 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its function as a serotonergic antagonist . It binds to serotonin receptors without activating them, thereby inhibiting the actions of serotonin and potentially modulating various physiological processes related to mood and anxiety disorders. This mechanism is crucial for developing therapeutics aimed at treating conditions such as depression and anxiety.

Biological Activity Studies

Recent studies have evaluated the pharmacological properties of this compound, focusing on its inhibitory effects on various enzymes and its antibacterial capabilities:

Enzyme Inhibition

Research has shown that compounds similar to M461-6238 exhibit significant inhibitory activity against:

  • Acetylcholinesterase (AChE) : Important for neurotransmission.
  • Butyrylcholinesterase (BChE) : Related to neurodegenerative diseases.

For instance, compounds in the same class demonstrated IC50 values indicating their effectiveness in inhibiting these enzymes, which is essential for developing treatments for Alzheimer's disease.

Antibacterial Activity

The compound has also been screened for antibacterial properties against several strains:

  • Salmonella typhi
  • Bacillus subtilis

Results indicated moderate to strong antibacterial activity, suggesting potential applications in treating bacterial infections.

Case Studies

In a study published in Brazilian Journal of Pharmaceutical Sciences, derivatives of similar structures were synthesized and tested for their biological activities. The study highlighted the importance of the sulfonamide group in enhancing antibacterial and enzyme inhibitory activities. The synthesized compounds showed:

  • Strong inhibition against urease.
  • Moderate antibacterial activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves:

  • Piperazine sulfonation : Reacting 4-(3-chlorophenyl)piperazine with a sulfonyl chloride derivative under basic conditions (e.g., NaOH in acetonitrile) .
  • Pyrazole-carboxamide coupling : Using carbodiimide-mediated coupling (e.g., EDCl/HOBt) to link the sulfonated piperazine to 1-methyl-1H-pyrazole-4-carboxylic acid.
  • Cyclohexenylethyl substitution : Introducing the N-[2-(cyclohex-1-en-1-yl)ethyl] group via nucleophilic substitution or reductive amination . Characterization via NMR (1H, 13C), IR, and mass spectrometry is critical for validation .

Q. What spectroscopic techniques confirm its structural integrity?

  • 1H/13C NMR : Assigns protons/carbons in the piperazine (δ 2.5–3.5 ppm for N-CH2), pyrazole (δ 7.5–8.5 ppm for aromatic protons), and cyclohexenyl (δ 5.5–6.0 ppm for olefinic protons) moieties .
  • IR Spectroscopy : Confirms sulfonyl (1150–1300 cm⁻¹) and carboxamide (1650–1700 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C23H28ClN5O3S: 514.1532) .

Q. What in vitro assays evaluate its biological activity?

  • Enzyme inhibition assays : Test against kinases or GPCRs (e.g., serotonin/dopamine receptors) using fluorescence polarization or radioligand binding .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess preliminary efficacy .

Advanced Research Questions

Q. How can sulfonation byproducts be minimized during synthesis?

  • Optimized solvent systems : Use polar aprotic solvents (e.g., DMF) to enhance sulfonyl chloride reactivity.
  • Temperature control : Maintain 0–5°C during sulfonation to suppress side reactions .
  • Statistical experimental design : Apply factorial designs (e.g., Taguchi methods) to identify critical parameters (stoichiometry, pH) .

Q. What computational methods predict receptor binding affinity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with serotonin 5-HT1A (ΔG < -9 kcal/mol suggests strong binding) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2 Å indicates robust binding) .

Q. How does X-ray crystallography resolve stereochemical ambiguities?

  • Single-crystal growth : Use slow vapor diffusion (e.g., ethyl acetate/hexane) to obtain diffraction-quality crystals.
  • Data refinement : Solve structures with SHELX and validate using R-factors (< 0.05 for high confidence) .

Methodological Challenges and Solutions

Designing selectivity studies across receptor subtypes

  • Competitive binding assays : Use [3H]-labeled ligands (e.g., 5-HT1A antagonist WAY-100635) to measure IC50 values.
  • Kinase profiling panels : Screen against 50+ kinases to identify off-target effects (e.g., <30% inhibition at 1 µM indicates selectivity) .

HRMS/MS analysis of degradation products

  • Fragmentation patterns : Use collision-induced dissociation (CID) to identify sulfonate cleavage (m/z 154.992) or pyrazole ring oxidation (m/z +16) .
  • Quantitative stability testing : Accelerated degradation under acidic (0.1 M HCl) and oxidative (H2O2) conditions .

Data Interpretation and Contradictions

Resolving conflicting bioactivity data across cell lines

  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to assess heterogeneity (I² < 50% suggests consistency) .
  • Orthogonal assays : Validate cytotoxicity via ATP-based luminescence and apoptosis markers (e.g., caspase-3 activation) .

Key Reference Table

Method/TechniqueApplicationExample ParametersReference
1H NMR Structural validationδ 3.2 ppm (piperazine CH2)
HRMS Molecular weight confirmation[M+H]+: 514.1532
Molecular Docking Binding affinity predictionΔG = -10.2 kcal/mol (5-HT1A)
HPLC Purity analysisC18 column, 70:30 MeCN/H2O

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